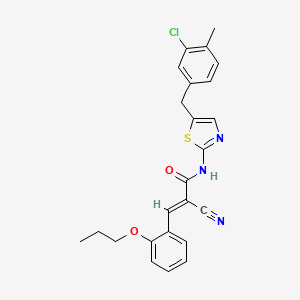![molecular formula C24H22FN3O2S B7731081 (2E)-3-(4-butoxyphenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7731081.png)
(2E)-3-(4-butoxyphenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-butoxyphenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-butoxyphenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluorobenzylamine with carbon disulfide and a halogenated acetic acid derivative under basic conditions.
Coupling with the Butoxyphenyl Group: The thiazole derivative is then coupled with 4-butoxybenzaldehyde through a Knoevenagel condensation reaction, using a base such as piperidine.
Formation of the Cyano Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-butoxyphenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted aromatic derivatives with nitro or halogen groups.
Scientific Research Applications
(2E)-3-(4-butoxyphenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (2E)-3-(4-butoxyphenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-2-cyano-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide
- (2E)-3-(4-ethoxyphenyl)-2-cyano-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]prop-2-enamide
Uniqueness
(2E)-3-(4-butoxyphenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide is unique due to the presence of the butoxy and fluorobenzyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S/c1-2-3-12-30-21-10-6-17(7-11-21)13-19(15-26)23(29)28-24-27-16-22(31-24)14-18-4-8-20(25)9-5-18/h4-11,13,16H,2-3,12,14H2,1H3,(H,27,28,29)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHVUODVYXSTQ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B7730999.png)
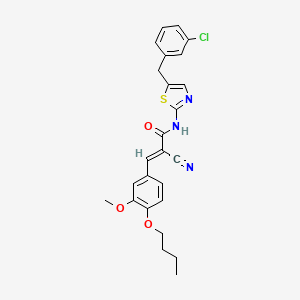
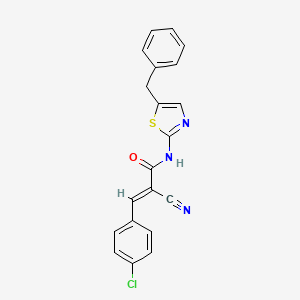
![(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B7731022.png)
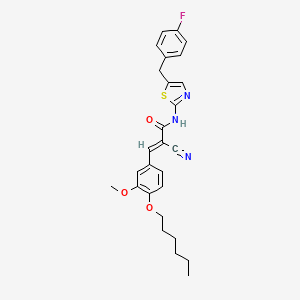
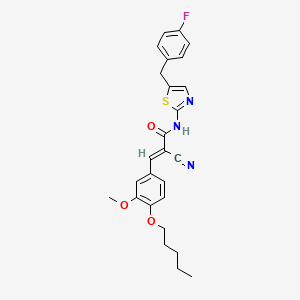
![(2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7731055.png)
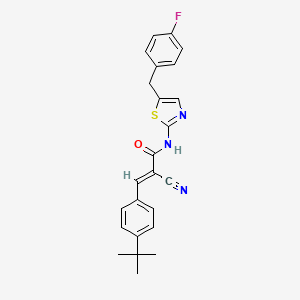
![(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B7731066.png)
![(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B7731068.png)
![(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B7731071.png)
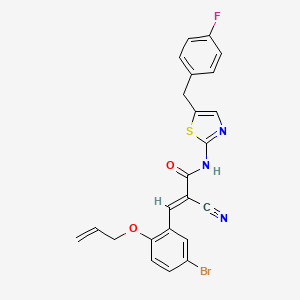
![(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B7731108.png)
